(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone is a complex organic compound with the molecular formula C14H22N2OS and a molecular weight of 266.4 g/mol This compound is characterized by its unique structure, which includes a hexahydrobenzo[b]thiophene ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the hexahydrobenzo[b]thiophene ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Attachment of the piperidine moiety: This step involves the coupling of the piperidine ring to the hexahydrobenzo[b]thiophene core, usually through a condensation reaction.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Ammonia, amine derivatives, and other nucleophiles under mild to moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c15-13-12(10-6-2-3-7-11(10)18-13)14(17)16-8-4-1-5-9-16/h10-11H,1-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIMNRGIMCTOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC3C2CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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